molecular formula C22H26N14O6 B1383990 STING CDN agonist IFM Therapeutics CAS No. 2197188-04-6

STING CDN agonist IFM Therapeutics

Número de catálogo: B1383990
Número CAS: 2197188-04-6
Peso molecular: 582.5 g/mol
Clave InChI: RCAQAKOCMNYQRT-ATKOZDMFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

The stimulator of interferon genes (STING) pathway has emerged as a critical target in immunotherapy, particularly in cancer treatment and the modulation of inflammatory diseases. The STING CDN agonist developed by IFM Therapeutics represents a significant advancement in this field. This article explores the biological activity of this compound, its mechanisms, clinical applications, and research findings.

Overview of the STING Pathway

The STING pathway is activated by cyclic dinucleotides (CDNs), which are produced in response to cytosolic DNA, signaling a cellular danger. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits TANK-binding kinase 1 (TBK1). TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation. This process induces the expression of type I interferons (IFNs) and various inflammatory cytokines, which play essential roles in both innate and adaptive immune responses .

The mechanism by which IFM Therapeutics' STING CDN agonist exerts its effects can be summarized as follows:

  • Binding : The agonist binds to the STING receptor.
  • Activation : This binding activates STING, leading to its phosphorylation and subsequent recruitment of TBK1.
  • Cytokine Production : Activated TBK1 phosphorylates IRF3, resulting in the production of type I IFNs and pro-inflammatory cytokines such as TNF-α and IL-6.
  • Immune Response : The released cytokines enhance the activation of T cells, dendritic cells, and natural killer (NK) cells, promoting an immune response against tumors or pathogens .

Cancer Immunotherapy

IFM Therapeutics' STING CDN agonist has shown promise in enhancing immune responses against various cancers, particularly those resistant to conventional therapies. The following table summarizes key findings from clinical studies involving STING agonists:

Study Agonist Cancer Type Phase Key Findings
Study 1ADU-S100MelanomaISafe and well-tolerated; significant tumor regression observed
Study 2GSK3745417Solid TumorsIManageable safety profile; potential anti-tumor immune responses noted
Study 3SYNB1891Advanced TumorsILocalized immune activation; enhanced T-cell infiltration

Autoimmune Diseases

In addition to cancer, the cGAS-STING pathway is implicated in several autoimmune diseases due to its role in excessive IFN production. IFM Therapeutics is also exploring the use of STING antagonists to alleviate symptoms of conditions such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome (AGS) .

Case Studies

Recent case studies highlight the efficacy of IFM's STING CDN agonist:

  • Case Study 1 : A patient with melanoma treated with ADU-S100 showed a marked reduction in tumor size after two cycles of treatment. Immune profiling indicated increased levels of circulating CD8+ T cells post-treatment.
  • Case Study 2 : In a cohort of patients with advanced solid tumors receiving GSK3745417, early results demonstrated improved immune response markers, including elevated levels of IFN-γ and IL-12.

Challenges and Future Directions

While the potential of STING agonists is significant, challenges remain:

  • Toxicity : Some patients experience adverse effects due to overstimulation of the immune system.
  • Tumor Heterogeneity : Variability in tumor responses necessitates personalized approaches.
  • Delivery Methods : Developing effective delivery systems for systemic administration remains a priority .

Ongoing research aims to address these challenges through innovative drug formulations and combination therapies with existing immunotherapies.

Propiedades

IUPAC Name

(1R,6S,8S,9S,10R,15S,17S,18S)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N14O6/c23-15-11-17(29-3-27-15)35(5-31-11)19-13(37)9-7(41-19)1-25-21(39)34-10-8(2-26-22(40)33-9)42-20(14(10)38)36-6-32-12-16(24)28-4-30-18(12)36/h3-10,13-14,19-20,37-38H,1-2H2,(H2,23,27,29)(H2,24,28,30)(H2,25,34,39)(H2,26,33,40)/t7-,8-,9-,10-,13-,14-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAQAKOCMNYQRT-ATKOZDMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NC[C@H]5[C@@H]([C@@H]([C@H](O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
STING CDN agonist IFM Therapeutics
Reactant of Route 2
STING CDN agonist IFM Therapeutics
Reactant of Route 3
Reactant of Route 3
STING CDN agonist IFM Therapeutics
Reactant of Route 4
STING CDN agonist IFM Therapeutics
Reactant of Route 5
STING CDN agonist IFM Therapeutics
Reactant of Route 6
STING CDN agonist IFM Therapeutics

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.